5,8-Difluoro-2-methylquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
825654-57-7 |
|---|---|
Molecular Formula |
C9H6F2N2 |
Molecular Weight |
180.15 g/mol |
IUPAC Name |
5,8-difluoro-2-methylquinazoline |
InChI |
InChI=1S/C9H6F2N2/c1-5-12-4-6-7(10)2-3-8(11)9(6)13-5/h2-4H,1H3 |
InChI Key |
VVSCNNHKPQSUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=N1)F)F |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 5,8 Difluoro 2 Methylquinazoline
Reactivity of the Fluorine Substituents (e.g., C-F cleavage in related systems)
The carbon-fluorine bond is the strongest single bond in organic chemistry, yet under certain conditions, the fluorine atoms on an aromatic ring can be displaced. In fluoroaromatic compounds, the high electronegativity of fluorine makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.comlibretexts.org This reactivity is enhanced by the presence of multiple electron-withdrawing fluorine atoms and the nitrogen atoms within the quinazoline (B50416) ring system.
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. nih.govlibretexts.org The stability of this intermediate is crucial, and it is effectively stabilized by electron-withdrawing groups, such as the fluorine atoms and the quinazoline nitrogens.
While specific studies on 5,8-Difluoro-2-methylquinazoline are not extensively documented, the reactivity can be inferred from related fluoroaromatic and quinazoline systems. Nucleophiles such as amines, alkoxides, and thiolates are expected to displace one of the fluorine atoms. The regioselectivity of this substitution (i.e., whether the fluorine at C5 or C8 is replaced) would be influenced by a combination of electronic and steric factors. In many haloquinazolines, nucleophilic attack is common at the C4 position, but when good leaving groups are present on the benzene (B151609) ring, substitution can occur there as well. nih.govmdpi.com For instance, the reaction of 2,4-dichloroquinazolines with various amines consistently shows regioselective substitution at the 4-position. mdpi.com In the case of 5,8-difluoroquinazolines, the position more activated by the heterocyclic nitrogen atoms would likely be more susceptible to attack.
Transition metal-mediated C-F bond activation provides another pathway for the functionalization of fluoroaromatics. nih.govresearchgate.netyork.ac.ukrsc.org Catalytic systems involving metals like nickel, palladium, or rhodium can facilitate the cleavage of C-F bonds, enabling cross-coupling reactions to form new C-C, C-N, or C-O bonds. nih.gov These methods often require specific ligands and reaction conditions and represent a powerful tool for derivatizing otherwise inert fluoroaromatic compounds.
Functionalization at the Methyl Group (e.g., benzylic C-H functionalization in related systems)
The methyl group at the 2-position of the quinazoline ring is analogous to a benzylic position and is consequently activated for a variety of chemical transformations. The acidity of the C-H bonds is increased by the adjacent electron-withdrawing heterocyclic ring, facilitating reactions that proceed via carbanion intermediates or through C-H activation pathways. acs.org
One important transformation is oxidation. The methyl group can be oxidized to an aldehyde, for example, using methods like the Kornblum oxidation (iodine-DMSO system), which is effective for methyl azaarenes. researchgate.net Further oxidation can yield the corresponding carboxylic acid. youtube.com
Transition metal-catalyzed C(sp³)–H functionalization is a modern and efficient method for derivatization. For example, palladium-catalyzed benzylic C-H activation has been successfully applied to 4-methylquinazolines to introduce aryl groups, leading to the formation of aryl ketones after an oxidation step. nih.govrsc.orgresearchgate.net This approach often utilizes an oxidant, such as atmospheric oxygen, and demonstrates good functional group tolerance. rsc.org
The methyl group can also be functionalized through condensation reactions. After deprotonation with a strong base to form a carbanion, it can react with various electrophiles. acs.org For example, it can react with aldehydes or ketones to form extended conjugated systems or with other reagents to introduce different functional groups.
A selection of conditions for the functionalization of related methylquinazolines is presented in the table below.
| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Ref |
| 4-Methylquinazoline | Aryl bromide, Cs₂CO₃ | Pd(OAc)₂, P(o-tol)₃, Toluene (B28343), 120 °C, Air | 4-(Aroyl)quinazoline | 55-85 | rsc.org |
| 2-Methyl-3-o-tolyl-4(3H)-quinazolinone | n-BuLi, then electrophile (e.g., RCHO) | THF | Functionalized 2-alkyl quinazolinone | - | acs.org |
| 2-Methylquinoline | Iodine, DMSO | Heat | 2-Quinolinecarboxaldehyde | - | researchgate.net |
Electrophilic and Nucleophilic Substitutions on the Quinazoline Core
The quinazoline ring system possesses a unique electronic character that allows for both electrophilic and nucleophilic substitution reactions, although the conditions and positions of attack differ significantly.
Nucleophilic Substitution: The pyrimidine (B1678525) part of the quinazoline ring is inherently electron-deficient due to the presence of two nitrogen atoms. This makes the ring, particularly at positions 2 and 4, susceptible to attack by nucleophiles. nih.gov The presence of a good leaving group at these positions facilitates SNAr reactions. For this compound, while the fluorine atoms on the benzene ring can be targets as discussed previously, nucleophilic attack can also be directed at the C4 position if a suitable leaving group were installed there. researchgate.net The fused tetrazolo[1,5-c]quinazolines, which are tautomers of 4-azidoquinazolines, readily undergo nucleophilic substitution with various nucleophiles. rsc.org
Electrophilic Substitution: In contrast, electrophilic aromatic substitution typically occurs on the benzene ring portion of the quinazoline. The reaction is generally more difficult than for benzene itself due to the deactivating effect of the fused pyrimidine ring. The directing effect of the ring nitrogens favors substitution at positions 8 and 6. nih.gov However, for this compound, the situation is more complex. The strongly deactivating and ortho, para-directing fluorine atoms at C5 and C8 will significantly influence the outcome. The fluorine at C5 would direct incoming electrophiles to C6, while the fluorine at C8 would direct to C7. The interplay between the activation from the benzene ring itself and the deactivation/direction from both the pyrimidine ring and the fluorine atoms would determine the final regiochemical outcome, which would likely require forcing conditions to achieve. Nitration is a known electrophilic substitution reaction for the parent quinazoline, yielding 6-nitroquinazoline. nih.gov
Synthesis of Quinazoline-Based Polycycles and Fused Systems
This compound serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry. nih.govmdpi.com Various synthetic strategies can be employed, often involving an initial functionalization of the quinazoline core followed by an intramolecular cyclization reaction.
One approach involves the functionalization of the 2-methyl group, followed by cyclization. For example, if the methyl group is converted into a 2-(but-3-en-1-yl) substituent, a PIFA-initiated oxidative cyclization can lead to the formation of pyrrolo[1,2-a]quinazolinone systems. beilstein-journals.org
Multicomponent reactions (MCRs) offer an efficient pathway to polycyclic quinazolinones. For instance, an Ugi four-component reaction followed by a palladium-catalyzed annulation or a radical-induced cyclization can rapidly build complex scaffolds. nih.gov
Furthermore, the synthesis of thiazole-fused quinazolinones has been achieved starting from amino-quinazolines, which react with reagents like Appel salt to build the fused thiazole (B1198619) ring. mdpi.com By analogy, a suitably functionalized this compound could be a precursor for novel polycyclic systems. These methods highlight the versatility of the quinazoline core in generating diverse and complex molecular architectures. mdpi.comnih.gov
| Precursor Type | Reaction Type | Resulting Fused System | Reference |
| 2-(But-3-en-1-yl)quinazolin-4(3H)-one | PIFA-initiated oxidative 5-exo-trig cyclization | Pyrrolo[1,2-a]quinazolin-5(1H)-one | beilstein-journals.org |
| 2-Aminobenzonitrile (B23959), Aryl boronic acid, Aldehyde | Pd-catalyzed three-component tandem reaction | Substituted Quinazoline | nih.gov |
| Ugi-4CR adduct | Pd-catalyzed annulation / Radical cyclization | Polycyclic Quinazolinone | nih.gov |
| Amino-quinazolinone | Reaction with Appel salt, then cyclization | Thiazolo[4,5-g]quinazoline | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Methodologies in Fluoroquinazoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable technique for the detailed structural analysis of 5,8-Difluoro-2-methylquinazoline. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, their chemical environments, and the spatial relationships between them.
¹H NMR for Proton Environments
Proton (¹H) NMR spectroscopy is fundamental in identifying the number and type of hydrogen atoms within the this compound molecule. The chemical shift of each proton is influenced by the electron density of its local environment, which is significantly affected by the presence of the electronegative fluorine atoms and the aromatic quinazoline (B50416) core. The protons of the methyl group at the 2-position are expected to exhibit a distinct singlet, while the protons on the aromatic ring will show more complex splitting patterns due to spin-spin coupling with neighboring protons and fluorine atoms.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Methyl (CH₃) | ~2.5 | Singlet |
| Aromatic (H-6) | 7.0 - 8.0 | Doublet of doublets |
| Aromatic (H-7) | 7.0 - 8.0 | Doublet of doublets |
| Aromatic (H-4) | 8.0 - 9.0 | Singlet |
Note: The expected chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR for Carbon Backbone Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift being highly sensitive to its hybridization and the electronic effects of neighboring atoms. The carbon atoms directly bonded to the fluorine atoms will experience significant downfield shifts due to the strong deshielding effect of fluorine.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Methyl (CH₃) | ~20 |
| C-2 | ~160 |
| C-4 | ~150 |
| C-5 (C-F) | ~155 (doublet) |
| C-6 | ~115 (doublet of doublets) |
| C-7 | ~120 (doublet of doublets) |
| C-8 (C-F) | ~150 (doublet) |
| C-8a | ~140 |
| C-4a | ~125 |
Note: The expected chemical shifts are approximate and will exhibit splitting due to carbon-fluorine coupling.
¹⁹F NMR for Fluorine Environments
Fluorine-19 (¹⁹F) NMR is a crucial technique for directly observing the fluorine atoms in this compound. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The chemical shifts of the fluorine atoms at the 5- and 8-positions will provide direct evidence of their electronic environments and can reveal through-space interactions with nearby protons.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY)
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete structural puzzle of this compound.
Correlation Spectroscopy (COSY) establishes the connectivity between adjacent protons, helping to trace out the proton spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different spin systems and identifying quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. The exact mass is a critical piece of data for confirming the identity of the synthesized compound.
| Technique | Information Obtained | Application to this compound |
| HRMS | Exact Mass and Elemental Formula | Confirms the molecular formula as C₉H₆F₂N₂. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Detailed analysis of the mass spectrum of this compound, including the identification of the molecular ion peak and the elucidation of its characteristic fragmentation pathways, is currently unavailable in scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific infrared absorption data for this compound, which would detail the vibrational modes of its functional groups, has not been reported. This includes the characteristic stretching and bending frequencies for the C-F, C=N, and aromatic C-H bonds.
X-ray Crystallography for Solid-State Molecular Structure Determination
There are no published crystallographic studies for this compound. Consequently, critical data such as unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions remain undetermined.
It is anticipated that future synthetic efforts targeting this compound will be accompanied by comprehensive spectroscopic and crystallographic characterization. The data from such studies will be invaluable for the broader scientific community and will enable a complete and accurate scientific article on this compound to be written.
Computational Chemistry and Theoretical Investigations on Difluoroquinazolines
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the properties of 5,8-difluoro-2-methylquinazoline at the atomic and electronic levels. nih.govamazonaws.com These methods allow for the precise modeling of the molecule's behavior and characteristics.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comlibretexts.org For this compound, the energies and shapes of the HOMO and LUMO are critical in understanding its potential as a reactant in various chemical transformations.
The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. numberanalytics.comlibretexts.org The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates higher reactivity. The distribution of these frontier orbitals across the molecule highlights the most probable sites for nucleophilic and electrophilic attacks.
Prediction of Spectroscopic Properties
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are particularly valuable. nih.gov For instance, DFT calculations can provide good correlations with experimental ¹⁹F NMR chemical shifts, a crucial technique for characterizing fluorinated compounds. researchgate.net Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, providing a detailed picture of the molecule's vibrational modes.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. mdpi.commdpi.com MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape of this compound. mdpi.com These simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in the presence of a solvent or a protein target. mdpi.commdpi.com By exploring the different conformations the molecule can adopt, MD simulations can help identify the most stable and biologically relevant shapes. nih.gov For quinazoline (B50416) derivatives, MD simulations have been used to study their conformational stability when interacting with biological targets like enzymes. researchgate.netnih.gov
In Silico Molecular Design Principles and Virtual Screening Methodologies
The computational data gathered on this compound forms the basis for in silico molecular design and virtual screening. nih.gov These methodologies are central to modern drug discovery, allowing for the rapid and cost-effective identification of potential drug candidates. fortunejournals.comresearchgate.net
Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a specific biological target. researchgate.net For quinazoline derivatives, which are known to target various proteins, virtual screening can prioritize compounds for further experimental testing. researchgate.netnih.gov Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a common approach. researchgate.net
The principles of in silico design guide the modification of the this compound scaffold to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govfortunejournals.com By understanding the structure-activity relationships (SAR) through computational analysis, chemists can rationally design new derivatives with improved therapeutic potential. nih.gov
Application of Machine Learning in Molecular Design and Prediction
Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the analysis of vast and complex chemical and biological data. nih.gov ML models can learn from existing data to make predictions about the properties and activities of new molecules, significantly accelerating the design-make-test-analyze cycle. nurixtx.com
Property Prediction: One of the key applications of machine learning in chemoinformatics is the prediction of molecular properties. nih.gov For a novel compound like this compound, ML models can be trained to predict a wide range of properties, including solubility, permeability, metabolic stability, and potential toxicity, even before the compound is synthesized. nurixtx.com These predictions are crucial for prioritizing which compounds to advance in the drug discovery pipeline. For instance, a neural network could be trained on a large dataset of fluorinated compounds to predict the fluorination strength or other physicochemical properties influenced by the fluorine atoms. nih.gov
Virtual Screening and Hit Identification: Machine learning algorithms can be used to perform large-scale virtual screenings of chemical libraries to identify potential "hits" with desired activity against a specific target. arxiv.org By learning the features of known active compounds, ML models can rapidly screen millions of molecules and prioritize a smaller, more manageable set for experimental testing.
Generative Molecular Design: More advanced machine learning techniques, such as generative models, can design entirely new molecules with specific desired properties. dntb.gov.ua These models can learn the underlying patterns in chemical space and generate novel molecular structures that are predicted to be active against a particular target and possess favorable drug-like properties. For example, a generative model could be tasked with designing new difluoroquinazoline derivatives with enhanced potency and selectivity.
Predicting Ligand-Receptor Interactions: Machine learning is also being applied to improve the accuracy of predicting ligand-receptor interactions. By training on large datasets of known protein-ligand complexes, ML models can learn to recognize the complex patterns of interactions that determine binding affinity, potentially outperforming traditional scoring functions used in molecular docking.
| Machine Learning Application | Description | Potential Use for this compound |
| Property Prediction | Predicts physicochemical and ADMET properties of molecules. nih.govnurixtx.com | Estimate solubility, permeability, and potential toxicity. |
| Virtual Screening | Rapidly identifies potential active compounds from large databases. arxiv.org | Screen for potential biological targets and novel active scaffolds. |
| Generative Molecular Design | Designs novel molecules with desired properties. dntb.gov.ua | Create new difluoroquinazoline analogs with optimized activity. |
| Interaction Prediction | Improves the accuracy of predicting ligand-receptor binding. | Enhance the reliability of docking and binding affinity predictions. |
Future Directions and Emerging Research Avenues for Difluoroquinazolines
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that is profoundly influencing the synthesis of complex molecules like difluoroquinazolines. dntb.gov.ua Future research will likely focus on developing synthetic protocols that minimize waste, reduce the use of hazardous materials, and are more energy-efficient.
One promising approach is the adoption of green solvents . Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Researchers are exploring alternatives such as water, supercritical fluids, and deep eutectic solvents (DESs) for quinazoline (B50416) synthesis. tandfonline.comnih.gov For instance, the use of deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, has been shown to be effective in the synthesis of quinazolinone derivatives and can be an environmentally friendly substitute for conventional volatile organic solvents. nih.gov
Microwave-assisted synthesis is another area gaining traction. frontiersin.orgnih.gov This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, making it a greener alternative to conventional heating methods. frontiersin.orgnih.gov The application of microwave irradiation has been successful in the synthesis of various quinazoline and quinazolinone derivatives. frontiersin.org
Furthermore, there is a growing emphasis on atom-economical reactions , such as multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. nih.gov The development of one-pot, three-component reactions for the synthesis of quinazoline frameworks is an example of such an approach. nih.gov The use of molecular iodine as a catalyst with oxygen as a green oxidant also represents a move towards more sustainable and economical synthesis. nih.gov
Future protocols for difluoroquinazolines will likely integrate these green chemistry principles, moving away from multi-step reactions that require harsh conditions and excessive use of toxic reagents. nih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinazolines
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often uses volatile and toxic organic solvents. | Employs water, deep eutectic solvents, or solvent-free conditions. tandfonline.comnih.gov |
| Energy | Typically relies on prolonged heating. | Utilizes microwave irradiation for faster and more efficient reactions. frontiersin.org |
| Catalysts | May use stoichiometric amounts of hazardous reagents. | Focuses on recyclable catalysts and metal-free systems. nih.govfrontiersin.org |
| Reaction Type | Often involves multi-step procedures with intermediate purification. | Favors one-pot, multi-component reactions for higher atom economy. nih.gov |
| Oxidants | May use harsh and toxic oxidizing agents. | Utilizes environmentally benign oxidants like molecular oxygen. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient and selective synthesis of difluoroquinazolines. Research in this area is moving towards the use of more abundant, less toxic, and highly efficient catalysts.
Transition-metal catalysis has been instrumental in the synthesis of quinazolines, with metals like palladium, copper, and iron being widely used. mdpi.comnih.gov Future work will likely focus on developing more robust and versatile catalysts based on these and other metals. For instance, recent advancements have seen the use of manganese(I)-catalyzed dehydrogenative coupling and copper(I)-catalyzed tandem reactions for the synthesis of 2-substituted quinazolines. mdpi.com Iron-catalyzed cross-dehydrogenative coupling reactions offer an environmentally benign and cost-effective alternative. nih.gov A significant future direction is the development of catalysts that can be easily recovered and reused, such as magnetic nanocatalysts, which align with the principles of green chemistry. frontiersin.org
Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. frontiersin.org Organocatalysts are often less toxic, less sensitive to air and moisture, and more environmentally friendly. frontiersin.org For the synthesis of quinazolinones, catalysts like triethanolamine (B1662121) and trifluoroacetic acid have been successfully employed in multi-component strategies. frontiersin.org The exploration of novel organocatalysts for the synthesis of difluoroquinazolines could lead to more sustainable and cost-effective production methods.
The development of fluidizable catalysts also presents a promising avenue for creating new green and environmentally friendly chemical processes, offering better performance and reduced environmental impact. mdpi.com Another innovative approach involves the use of dual-metal core catalysts, such as those with two copper ions held in a polymeric carbon nitride structure, which have shown high efficiency and a significantly lower carbon footprint in cross-coupling reactions. sciencedaily.com
Table 2: Examples of Catalytic Systems for Quinazoline Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Potential Advantage for Difluoroquinazolines |
| Transition Metal | Palladium Acetate (Pd(OAc)₂) | Carbonylative cyclization, Three-component reactions. rsc.org | High efficiency and functional group tolerance. |
| Transition Metal | Copper Iodide (CuI) | Ullmann condensation, Tandem reactions. mdpi.com | Cost-effective and versatile for C-N bond formation. |
| Transition Metal | Iron(III) Chloride (FeCl₃) | Dehydrogenative [4+2] cycloaddition. nih.gov | Abundant, inexpensive, and environmentally benign. |
| Organocatalyst | Triethanolamine (TEOA) | Domino multi-component reaction. frontiersin.org | Metal-free, promoting greener synthesis. |
| Organocatalyst | Trifluoroacetic Acid (TFA) | Acid-catalyzed oxidative cyclization. frontiersin.org | Mild conditions and good functional group tolerance. |
| Novel Systems | Dual-Copper on Polymeric Carbon Nitride | Cross-coupling reactions. sciencedaily.com | High efficiency, reusability, and low carbon footprint. |
Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity
Advanced computational modeling is becoming an indispensable tool in modern chemical research. For the synthesis of difluoroquinazolines, computational methods can provide deep insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of more efficient synthetic routes.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations can be employed to determine various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity. nih.govrsc.org By modeling the transition states of a reaction, DFT can help elucidate reaction mechanisms and predict the most favorable reaction pathways. This predictive power can save significant time and resources in the laboratory by identifying promising reaction conditions before any experiments are conducted.
Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. nih.gov While often used in drug discovery to predict biological activity, QSAR can also be applied to predict the reactivity of a series of compounds in a particular chemical transformation. By correlating molecular descriptors with reaction outcomes, QSAR models can help in the selection of substrates and the optimization of reaction conditions for the synthesis of new difluoroquinazoline derivatives.
The integration of these computational approaches can lead to a more rational and predictive approach to synthesis. For example, by understanding the electronic effects of the fluorine substituents on the quinazoline core through DFT calculations, researchers can better predict how these molecules will behave in different reactions and design synthetic strategies that are tailored to their specific reactivity.
Leveraging Automated Synthesis and High-Throughput Screening for Compound Discovery
The discovery of new molecules with desired properties can be a slow and laborious process. Automated synthesis and high-throughput screening (HTS) are powerful technologies that can significantly accelerate this process.
Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid generation of libraries of related compounds. This is particularly useful for exploring the structure-activity relationships of a particular molecular scaffold. For difluoroquinazolines, an automated platform could be used to quickly synthesize a wide range of derivatives with different substituents at various positions on the quinazoline ring.
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific property, such as biological activity or catalytic performance. nih.govacs.org In the context of difluoroquinazolines, HTS could be used to screen a library of derivatives for potential applications in medicine or materials science. mdpi.com Quantitative HTS (qHTS) is an advanced paradigm that generates concentration-response curves for every compound in a library, providing more detailed information on potency and efficacy directly from the primary screen. nih.govnih.gov
The combination of diversity-oriented synthesis (DOS) with HTS is a particularly powerful strategy for exploring new chemical space and identifying novel bioactive compounds. acs.org By creating a library of structurally diverse difluoroquinazolines and then screening them using HTS, researchers can quickly identify promising lead compounds for further development. This approach moves away from the traditional, often serendipitous, methods of discovery towards a more systematic and efficient process.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,8-Difluoro-2-methylquinazoline, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclocondensation of fluorinated benzaldehyde derivatives with methylamine precursors under acidic conditions. Key intermediates (e.g., fluorinated benzaldehydes) are typically characterized using -NMR and -NMR to confirm substitution patterns. Mass spectrometry (HRMS) and elemental analysis validate molecular composition .
- Experimental Design : Optimize reaction time and temperature using polar aprotic solvents (e.g., THF or dioxane) with Pd-catalyzed cross-coupling for regioselective fluorination .
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodology : Purity is confirmed via HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Stability studies under inert atmospheres (argon) at 4°C are recommended to prevent hydrolytic degradation of the quinazoline core .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data (e.g., -NMR splitting patterns) in fluorinated quinazoline derivatives?
- Contradiction Analysis : Discrepancies in splitting patterns may arise from dynamic effects like hindered rotation of substituents. Use variable-temperature NMR to confirm conformational locking or employ 2D-COSY to resolve overlapping signals .
- Case Study : For 6,8-dibromo analogs, coupling constants () between fluorine and adjacent protons were resolved via -NMR, clarifying para vs. ortho substitution ambiguities .
Q. How do electronic effects of fluorine substituents influence reactivity in quinazoline-based medicinal chemistry?
- Methodology : Computational modeling (DFT) predicts electron-withdrawing effects of fluorine at C5 and C8, altering electrophilic aromatic substitution kinetics. Validate experimentally via competitive reactions with nitro- or chloro-substituted analogs .
- Data Interpretation : Fluorine’s inductive effect reduces electron density at the quinazoline core, enhancing stability against nucleophilic attack but complicating catalytic hydrogenation .
Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
- Process Optimization : Batch vs. flow chemistry comparisons reveal that flow systems improve heat dissipation and reduce byproduct formation (e.g., di-fluorinated isomers). Use in situ IR monitoring to track intermediate formation .
- Contradiction Mitigation : Conflicting yield reports (e.g., 62% vs. 67% in similar reactions) may stem from catalyst loading (PdCl(PPh) vs. Pd(PPh)) or base selection (CsCO vs. KCO) .
Data and Contradiction Management
Q. How should researchers address discrepancies in reported biological activity of fluorinated quinazolines?
- Methodology : Perform meta-analysis of IC values across studies, controlling for assay conditions (e.g., cell line variability, incubation time). Use standardized reference compounds (e.g., Midazolam Hydrochloride) to calibrate pharmacological assays .
- Case Study : Inconsistent cytotoxicity data for 8-chloro-6-(2-fluorophenyl) analogs were resolved by normalizing results against ATP-binding cassette transporter expression levels .
Q. What frameworks guide ethical data sharing while protecting proprietary research on quinazoline derivatives?
- Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-proprietary data. Use anonymized datasets in public repositories (e.g., Zenodo) with embargo periods for sensitive findings .
Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 216–218°C (for analogs) | |
| IR Stretching (C-F) | 1150–1222 cm | |
| -NMR Shift | δ = -110 to -125 ppm (vs. CFCl) | |
| HPLC Retention Time | 8.2 min (C18 column, MeCN:HO 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
